molecular formula C6H11O9P · 2C6H14N B1163603 D-myo-Inositol-1-phosphate (cyclohexyl ammonium salt)

D-myo-Inositol-1-phosphate (cyclohexyl ammonium salt)

Cat. No. B1163603
M. Wt: 458.5
InChI Key: IMIHZMWNWGIJKQ-FCBDNECJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-myo-Inositol-1-phosphate (Ins(1)P1) is a member of the inositol phosphate molecular family of second messengers that play critical roles in intracellular signaling. Ins(1)P1 can be formed by PLC hydrolysis of phosphatidylinositol or by dephosphorylation of polyphosphate inositols such as Ins(1,3)P2 by inositol polyphosphate 3-phosphatase. Changes in myo-inositol-1-phosphate synthase activity and inositol levels are induced by lithium and valproate and are associated with bipolar disorder. Also, cross-regulation occurs between the SUMO and inositol pathways.

Scientific Research Applications

  • Coordination Chemistry and Soil Science : D-myo-Inositol-1-phosphate is involved in the formation of complex molecular structures with cations and organic amines, influencing the self-assembly processes in polynuclear complexes and solid phases. This property is crucial in understanding phosphorous storage in plants and organophosphates found in soils (Kremer et al., 2020).

  • Conservation of Historical Documents : Its derivatives, such as myo-inositol phosphates, have been used in the preservation of cellulose items, especially in preventing iron-gall-ink decay, which is pivotal for conserving historical manuscripts and documents (Šala et al., 2006).

  • Environmental Impact and Phytate Study : Research on myo-inositol hexakisphosphate, a related compound, highlights its abundance in nature and its significant role in the global phosphorus cycle. This compound and its derivatives, such as D-myo-Inositol-1-phosphate, are essential in understanding the mobility and bioavailability of organic phosphorus compounds in various ecosystems (Turner et al., 2002).

  • Plant Physiology and Genetic Engineering : The derivatives of D-myo-Inositol-1-phosphate, such as myo-inositol-1-phosphate synthase, are crucial in plant growth and development. Genetic modification of this enzyme can significantly impact seed development and reduce phytate content in crops, which has implications for agricultural productivity and food quality (Nunes et al., 2006).

  • Marine Biology and Stress Response : In marine ecosystems, enzymes related to myo-inositol biosynthesis, such as L-myo-inositol-1-phosphate synthase, have been studied in various seaweeds. These studies reveal the role of myo-inositol and its derivatives in adapting to hyper saline conditions, highlighting their importance in understanding marine plant physiology (Mahanty et al., 2021).

  • Chemical Synthesis and Drug Development : Research on the chemical resolution of derivatives of D-myo-Inositol-1-phosphate and its conversion into biologically significant compounds has been crucial in drug development and the study of cellular signaling mechanisms (Han et al., 2004).

properties

Product Name

D-myo-Inositol-1-phosphate (cyclohexyl ammonium salt)

Molecular Formula

C6H11O9P · 2C6H14N

Molecular Weight

458.5

InChI

InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h2*6H,1-5,7H2;1-11H,(H2,12,13,14)/t;;1-,2-,3+,4-,5-,6?/m..1/s1

InChI Key

IMIHZMWNWGIJKQ-FCBDNECJSA-N

SMILES

O[C@@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](O)[C@@H]1OP([O-])([O-])=O.[NH3+]C2CCCCC2.[NH3+]C3CCCCC3

synonyms

Ins(1)P1 (cyclohexyl ammonium salt); 1-IP1 (cyclohexyl ammonium salt)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-myo-Inositol-1-phosphate (cyclohexyl ammonium salt)
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D-myo-Inositol-1-phosphate (cyclohexyl ammonium salt)
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D-myo-Inositol-1-phosphate (cyclohexyl ammonium salt)
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D-myo-Inositol-1-phosphate (cyclohexyl ammonium salt)
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D-myo-Inositol-1-phosphate (cyclohexyl ammonium salt)
Reactant of Route 6
D-myo-Inositol-1-phosphate (cyclohexyl ammonium salt)

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